Remacemide

Description

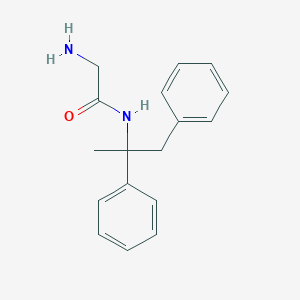

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-N-(1,2-diphenylpropan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-17(19-16(20)13-18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12-13,18H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGASDXSLKIKOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048250, DTXSID601030460 | |

| Record name | Remacemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-2-Amino-N-(1-methyl-1,2-diphenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128298-28-2, 118754-12-4, 118754-14-6 | |

| Record name | Remacemide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128298-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Remacemide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118754124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remacemide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118754146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remacemide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128298282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remacemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06458 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Remacemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-2-Amino-N-(1-methyl-1,2-diphenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REMACEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH6763C1IC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | REMACEMIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y65K7HQ8FU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | REMACEMIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVE7VVM49X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Remacemide as an NMDA Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Remacemide is a neuroprotective agent that functions as a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its primary mechanism of action involves the blockade of the ion channel associated with the NMDA receptor in a manner that is both voltage- and use-dependent. A key aspect of this compound's pharmacological profile is its metabolism to a more potent desglycinated derivative, which contributes significantly to its overall activity. This guide provides a detailed technical overview of this compound's interaction with the NMDA receptor, including its binding characteristics, the kinetics of channel blockade, and the downstream signaling consequences of its antagonist activity.

Introduction to this compound and its Therapeutic Potential

This compound hydrochloride is an anticonvulsant and neuroprotective drug candidate that has been investigated for various neurological conditions, including epilepsy and Huntington's disease.[1][2][3] Unlike high-affinity NMDA receptor antagonists that can be associated with significant adverse effects, this compound's low-affinity profile offers a potentially more favorable therapeutic window.[2][4] The primary active entity is not this compound itself, but its principal metabolite, desglycinyl-remacemide (FPL 12495 or AR-R 12495 AR), which exhibits a markedly higher affinity for the NMDA receptor.

Core Mechanism of Action: Uncompetitive NMDA Receptor Antagonism

This compound and its active metabolite function as uncompetitive antagonists of the NMDA receptor. This means they do not bind to the glutamate or glycine agonist binding sites. Instead, they bind to a site within the ion channel pore of the receptor, which becomes accessible only when the channel is opened by the binding of both glutamate and a co-agonist (glycine or D-serine). This mechanism of action is also referred to as open-channel blockade.

Binding Site: The Phencyclidine (PCP) Site

Both this compound and desglycinyl-remacemide bind to the phencyclidine (PCP) binding site located within the NMDA receptor's ion channel. This is the same binding site utilized by other well-known uncompetitive antagonists such as MK-801 and ketamine.

Voltage-Dependent Blockade

The inhibitory action of this compound and its metabolite is voltage-dependent. At negative membrane potentials (i.e., the resting state of a neuron), the positively charged antagonist molecules are drawn into the channel, where they can bind and block the flow of ions. As the membrane depolarizes, the electrical gradient favoring the entry of the antagonist into the channel is reduced, leading to a decrease in the blocking efficacy. This property is crucial as it allows for a state-dependent modulation of NMDA receptor activity, with a more pronounced effect during periods of excessive neuronal depolarization, a hallmark of excitotoxic conditions.

Use-Dependent Inhibition

The blockade of NMDA receptors by this compound is also use-dependent, meaning the degree of inhibition increases with more frequent activation of the receptor. This is because the binding site for these uncompetitive antagonists is only accessible when the channel is in its open state. Therefore, in conditions of high-frequency synaptic transmission and sustained glutamate release, the increased frequency of channel opening provides more opportunities for the antagonist to bind and exert its inhibitory effect.

Quantitative Analysis of this compound's NMDA Antagonist Activity

The following tables summarize the available quantitative data for the binding affinity and inhibitory potency of this compound and its active metabolite, desglycinyl-remacemide.

| Compound | Assay Type | Preparation | IC50 (µM) | Reference |

| This compound Hydrochloride | [3H]MK-801 Binding | Not Specified | 8 - 68 | |

| Desglycinyl-remacemide | Not Specified | Not Specified | More potent than this compound |

Detailed Experimental Protocols

Radioligand Binding Assay: [3H]MK-801 Competition Binding

This assay is used to determine the binding affinity of a test compound (e.g., this compound) for the PCP site within the NMDA receptor channel by measuring its ability to displace the binding of a radiolabeled ligand, [3H]MK-801.

Materials:

-

Rat brain membranes (e.g., from cortex or hippocampus)

-

[3H]MK-801 (radioligand)

-

Unlabeled MK-801 (for determining non-specific binding)

-

Test compound (this compound or desglycinyl-remacemide) at various concentrations

-

Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)

-

Glutamate and glycine (to open the NMDA receptor channel)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and prepare a crude membrane fraction by centrifugation. Wash the membranes repeatedly to remove endogenous glutamate and other interfering substances.

-

Assay Setup: In a series of tubes, combine the brain membranes, a fixed concentration of [3H]MK-801, and varying concentrations of the unlabeled test compound. Include control tubes with no test compound (total binding) and tubes with a high concentration of unlabeled MK-801 (non-specific binding). Add glutamate and glycine to all tubes to ensure the NMDA receptor channels are in an open state, allowing access to the [3H]MK-801 binding site.

-

Incubation: Incubate the tubes at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific [3H]MK-801 binding). The Ki value can then be calculated using the Cheng-Prusoff equation.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique allows for the direct measurement of ion currents flowing through NMDA receptors in a single neuron and the effect of this compound on these currents.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons) or brain slices

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass pipettes

-

External solution (Artificial Cerebrospinal Fluid - aCSF) containing standard ions and NMDA/glycine

-

Internal pipette solution containing ions that mimic the intracellular environment

-

This compound or desglycinyl-remacemide solution

Procedure:

-

Cell Preparation: Prepare cultured neurons on coverslips or obtain acute brain slices.

-

Pipette Preparation: Pull glass pipettes to a fine tip and fill with the internal solution.

-

Giga-seal Formation: Under a microscope, carefully approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamp: Clamp the cell's membrane potential at a holding potential (e.g., -70 mV).

-

Eliciting NMDA Currents: Perfuse the cell with an external solution containing NMDA and glycine to activate NMDA receptors and record the resulting inward current.

-

Drug Application: Apply this compound or its metabolite at various concentrations to the external solution and record the effect on the NMDA-evoked currents.

-

Data Analysis:

-

Potency: Measure the reduction in the peak or steady-state NMDA current at different drug concentrations to determine the IC50.

-

Voltage-Dependence: Hold the membrane potential at various levels (e.g., from -80 mV to +40 mV) and measure the degree of block by the drug at each potential.

-

Use-Dependence: Repetitively apply brief pulses of NMDA to elicit currents and observe the progressive increase in block with successive applications in the presence of the drug.

-

Visualizing the Mechanism and Experimental Workflows

Signaling Pathway of this compound's NMDA Antagonism

Caption: Mechanism of this compound's uncompetitive antagonism of the NMDA receptor.

Experimental Workflow for Characterizing an Uncompetitive NMDA Antagonist

Caption: A typical experimental workflow for characterizing a novel uncompetitive NMDA antagonist.

Downstream Signaling Pathways and Neuroprotection

The neuroprotective effects of this compound are a direct consequence of its ability to attenuate the excessive calcium influx that occurs through overstimulated NMDA receptors. This excessive calcium influx is a key trigger for excitotoxic cell death cascades. By blocking the NMDA receptor channel, this compound helps to maintain intracellular calcium homeostasis.

One of the critical downstream signaling molecules affected by NMDA receptor activity is the cAMP response element-binding protein (CREB). While physiological levels of NMDA receptor activation can lead to CREB phosphorylation and promote cell survival, excessive activation can lead to CREB dephosphorylation and contribute to cell death. By modulating NMDA receptor activity, this compound can indirectly influence the phosphorylation state of CREB and other downstream effectors, thereby contributing to its neuroprotective profile. The precise and complete signaling cascade downstream of this compound's action is an area of ongoing research.

Conclusion

This compound, primarily through its active metabolite desglycinyl-remacemide, exerts its neuroprotective effects via a well-defined mechanism of uncompetitive, voltage-dependent, and use-dependent antagonism of the NMDA receptor. Its low-affinity and state-dependent properties make it a promising candidate for therapeutic intervention in conditions characterized by glutamate-mediated excitotoxicity. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel NMDA receptor antagonists. Further research is warranted to fully elucidate its subunit selectivity and the complete spectrum of its downstream signaling effects.

References

- 1. Neuroprotective effect of this compound hydrochloride in a perforant pathway stimulation model of status epilepticus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride as an add-on therapy in epilepsy: a randomized, placebo-controlled trial of three dose levels (300, 600 and 800 mg/day) in a B.I.D. regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A randomized, controlled trial of this compound for motor fluctuations in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: current status and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Desglycinated Metabolite FPL 12495: A Key Player in the Neuropharmacology of Remacemide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Remacemide, an anticonvulsant and neuroprotective agent, undergoes significant metabolism in vivo to produce a range of derivatives. Among these, the desglycinated metabolite, FPL 12495, has emerged as a principal contributor to the parent drug's pharmacological activity. This technical guide provides a comprehensive overview of the role of FPL 12495, focusing on its mechanisms of action, quantitative pharmacological data, and the experimental methodologies used for its characterization. FPL 12495 exhibits a dual mechanism of action, functioning as a potent uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor and as a blocker of voltage-gated sodium channels. This guide synthesizes available data to offer a detailed understanding of FPL 12495's contribution to the therapeutic potential of this compound, providing a valuable resource for professionals in the field of neuropharmacology and drug development.

Introduction

This compound hydrochloride is an orally active neuroprotective agent that has been investigated for the treatment of epilepsy and other neurological disorders.[1] Early research indicated that while this compound itself has activity, its primary active metabolite, FPL 12495, is significantly more potent.[1] FPL 12495 is formed through a desglycination reaction, a key metabolic conversion that potentiates the pharmacological effects of the parent compound.[1] This guide will delve into the specific roles and characteristics of FPL 12495, providing a technical framework for understanding its importance in the context of this compound's overall therapeutic profile.

Mechanism of Action

FPL 12495 exerts its neuroprotective and anticonvulsant effects through a dual mechanism of action, targeting two critical components of neuronal excitability: the NMDA receptor and voltage-gated sodium channels.

Uncompetitive NMDA Receptor Antagonism

FPL 12495 acts as a potent uncompetitive antagonist of the NMDA receptor.[2][3] This means that it binds to a site within the ion channel of the receptor, accessible only when the channel is opened by the binding of both glutamate and a co-agonist (glycine or D-serine). By physically occluding the open channel, FPL 12495 prevents the influx of Ca²⁺ ions, a key event in excitotoxicity and neuronal hyperexcitability. This action is considered to be the primary mechanism behind its neuroprotective properties.

dot

Caption: Mechanism of FPL 12495 as an uncompetitive NMDA receptor antagonist.

Voltage-Gated Sodium Channel Blockade

In addition to its effects on the NMDA receptor, FPL 12495 also blocks voltage-gated sodium channels. This action contributes to its anticonvulsant properties by reducing the rapid and repetitive firing of neurons that is characteristic of seizure activity. By binding to the sodium channel, FPL 12495 stabilizes the inactivated state of the channel, thereby reducing the number of channels available to open in response to depolarization.

dot

References

Remacemide Hydrochloride: A Technical Guide for Epilepsy Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remacemide hydrochloride is a promising anticonvulsant agent characterized by a dual mechanism of action, targeting two key pathways implicated in the pathophysiology of epilepsy: voltage-gated sodium channels and NMDA receptors. This technical guide provides an in-depth overview of this compound's core pharmacology, preclinical efficacy, clinical trial outcomes, and detailed experimental protocols relevant to its investigation for the treatment of epilepsy. Quantitative data are presented in structured tables for ease of comparison, and key mechanisms and workflows are visualized through signaling pathway and experimental workflow diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of novel antiepileptic therapies.

Introduction

Epilepsy is a chronic neurological disorder affecting millions worldwide, with a significant portion of patients experiencing seizures that are refractory to current therapeutic options. This necessitates the continued development of novel antiepileptic drugs (AEDs) with improved efficacy and tolerability profiles. This compound hydrochloride has emerged as a compound of interest due to its unique dual mechanism of action, which involves the blockade of both voltage-gated sodium channels and the N-methyl-D-aspartate (NMDA) receptor.[1][2] This dual action suggests a potential for broad-spectrum anticonvulsant activity. Furthermore, this compound is metabolized to an active desglycinated metabolite, which also contributes to its overall pharmacological effect.[3] This guide provides a detailed technical overview of this compound hydrochloride for epilepsy research.

Mechanism of Action

This compound hydrochloride exerts its anticonvulsant effects through two primary mechanisms:

-

Voltage-Gated Sodium Channel Blockade: this compound and its active metabolite block voltage-gated sodium channels.[2] In epileptic neurons, these channels are often implicated in the generation and propagation of rapid, repetitive firing that underlies seizure activity. By blocking these channels, this compound reduces neuronal hyperexcitability.

-

NMDA Receptor Antagonism: this compound acts as a low-affinity, non-competitive antagonist at the NMDA receptor.[1] The NMDA receptor, a subtype of ionotropic glutamate receptor, plays a crucial role in excitatory neurotransmission and synaptic plasticity. Overactivation of NMDA receptors is a key contributor to the pathophysiology of seizures. By blocking the NMDA receptor channel, this compound reduces the influx of calcium ions, thereby dampening excessive excitatory signaling.

The dual mechanism of action of this compound is significant as it targets both the initiation and propagation of seizure activity.

Signaling Pathway Diagram

Caption: Dual inhibitory mechanism of this compound hydrochloride.

Quantitative Data

Table 1: In Vitro Binding Affinity and Channel Blockade

| Compound | Target | Assay | IC50 | Reference |

| This compound HCl | NMDA Receptor | [3H]MK-801 Binding | 68 µM | |

| This compound HCl | NMDA Receptor | NMDA-induced currents | 76 µM | |

| Desglycinate Metabolite | NMDA Receptor | [3H]MK-801 Binding | ~0.45 µM (150x more potent than this compound) | |

| This compound HCl | Voltage-Gated Na+ Channel | Rat cortical synaptosomes | 160.6 µM |

Table 2: Preclinical Anticonvulsant Efficacy

| Animal Model | Seizure Type | Species | Route | ED50 | Reference |

| Maximal Electroshock (MES) | Generalized Tonic-Clonic | Mouse | Oral | 58 mg/kg | |

| Maximal Electroshock (MES) | Generalized Tonic-Clonic | Rat | Oral | 6-60 mg/kg (range) | |

| Audiogenic Seizures (Wistar AS) | Tonic-Clonic | Rat | i.p. | 20-40 mg/kg (dose-dependent protection) | |

| Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | Absence | Rat | i.p. | 20-80 mg/kg (dose-dependent reduction in spike-wave discharges) |

Table 3: Clinical Trial Efficacy in Refractory Partial Seizures (Add-on Therapy)

| Study | Dosing Regimen | Responder Rate (≥50% seizure reduction) - this compound | Responder Rate - Placebo | p-value | Reference |

| Chadwick et al. (2002) | 1200 mg/day (Q.I.D.) | 23% | 7% | 0.016 | |

| Betts et al. (2002) | 800 mg/day (B.I.D.) | 30% | 15% | 0.049 | |

| Crawford et al. (2000) | 600 mg/day (150mg Q.I.D.) | 30% | 9% | 0.041 |

Table 4: Pharmacokinetic Parameters in Healthy Volunteers

| Parameter | Value | Conditions | Reference |

| Tmax (Time to Peak Plasma Concentration) | ~1-2 hours | Single dose | |

| t1/2 (Elimination Half-life) | ~3.3 - 3.6 hours | Single and multiple doses | |

| CL/F (Apparent Clearance) | ~1.2 L/kg/h | Single and multiple doses |

Experimental Protocols

Maximal Electroshock (MES) Seizure Test in Rodents

This protocol is a standard preclinical model for evaluating potential anticonvulsant drugs against generalized tonic-clonic seizures.

Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Materials:

-

Electroconvulsive device with corneal electrodes

-

Male Sprague-Dawley rats (150-200g) or CF-1 mice (20-25g)

-

Test compound (this compound Hydrochloride)

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

-

Saline solution (0.9%)

-

Animal scale, syringes, and gavage needles

Procedure:

-

Animal Preparation: Acclimate animals for at least one week. Fast animals overnight before the experiment with free access to water.

-

Dosing: Weigh each animal and administer the test compound or vehicle orally via gavage.

-

Time to Peak Effect (TPE): Conduct the MES test at the predetermined TPE of the drug. If unknown, a preliminary study should be conducted at various time points (e.g., 30, 60, 120, 240 minutes) post-administration.

-

Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the corneas of each animal. After a few minutes, apply a drop of saline to the corneal electrodes to ensure good electrical contact.

-

Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 150 mA for rats, 50 mA for mice, 60 Hz for 0.2 seconds) through the corneal electrodes.

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the abolition of this phase.

-

Data Analysis: Calculate the percentage of animals protected in each dose group. Determine the ED50 (the dose that protects 50% of the animals) using a suitable statistical method (e.g., probit analysis).

Caption: Workflow for the Maximal Electroshock Seizure (MES) test.

Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade

This protocol allows for the direct measurement of the effect of a compound on the function of voltage-gated sodium channels in isolated neurons or cell lines expressing these channels.

Objective: To characterize the state-dependent block of voltage-gated sodium channels by this compound hydrochloride.

Materials:

-

Inverted microscope with micromanipulators

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Cultured neurons or a cell line stably expressing a specific sodium channel subtype (e.g., HEK293 cells)

-

External solution (in mM): e.g., 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

-

Internal (pipette) solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)

-

This compound hydrochloride stock solution

Procedure:

-

Cell Preparation: Plate cells on coverslips suitable for recording.

-

Pipette Preparation: Pull and fire-polish glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell recording configuration.

-

Voltage-Clamp Protocol:

-

Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in the resting state.

-

Apply a series of depolarizing voltage steps (e.g., to 0 mV) to elicit sodium currents.

-

To assess use-dependent block, apply a train of depolarizing pulses at a specific frequency (e.g., 10 Hz).

-

-

Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound hydrochloride.

-

Data Acquisition and Analysis: Record sodium currents before, during, and after drug application. Measure the peak current amplitude to determine the extent of tonic and use-dependent block.

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Safety and Tolerability

In clinical trials, this compound hydrochloride has generally been well-tolerated as an adjunctive therapy. The most commonly reported adverse events are typically mild to moderate in severity and include dizziness, diplopia, dyspepsia, and abdominal pain. Some of these adverse events were considered to be related to increased concentrations of concomitant antiepileptic drugs, suggesting a potential for drug-drug interactions.

Conclusion

This compound hydrochloride presents a compelling profile as a potential antiepileptic drug, distinguished by its dual mechanism of action targeting both voltage-gated sodium channels and NMDA receptors. Preclinical studies have consistently demonstrated its anticonvulsant efficacy in a variety of animal models, and clinical trials have provided evidence for its effectiveness as an adjunctive therapy for refractory partial seizures. The data and protocols presented in this technical guide offer a comprehensive resource for the continued investigation and development of this compound hydrochloride and other dual-action AEDs. Further research is warranted to fully elucidate its therapeutic potential and optimize its clinical application in the management of epilepsy.

References

Remacemide as a Potential Neuroprotectant in Ischemic Stroke: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ischemic stroke, a leading cause of mortality and long-term disability, is characterized by a complex cascade of events leading to neuronal death in the affected brain region. One of the key mechanisms implicated in this process is excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors. Remacemide, a low-affinity, non-competitive NMDA receptor antagonist, has been investigated as a potential neuroprotective agent in ischemic stroke. This technical guide provides an in-depth overview of the preclinical and clinical evidence for this compound, its mechanism of action, and detailed experimental protocols relevant to its study.

Mechanism of Action

This compound and its principal active desglycinyl metabolite exert their neuroprotective effects through a dual mechanism of action:

-

NMDA Receptor Antagonism: They act as uncompetitive antagonists at the NMDA receptor, binding within the ion channel to block the excessive influx of calcium (Ca2+) that triggers excitotoxic neuronal death. This action is voltage-dependent, preferentially targeting over-activated channels characteristic of ischemic conditions while sparing normal synaptic transmission.

-

Voltage-Gated Sodium Channel Blockade: this compound and its metabolite also block voltage-gated sodium channels. This action helps to reduce presynaptic glutamate release and dampen neuronal hyperexcitability, further mitigating the excitotoxic cascade.

Signaling Pathway in NMDA Receptor-Mediated Excitotoxicity

The following diagram illustrates the key signaling events in NMDA receptor-mediated excitotoxicity and the points of intervention for this compound.

Preclinical Evidence

This compound has demonstrated neuroprotective effects in various animal models of focal and global cerebral ischemia.

Quantitative Data from Preclinical Studies

| Animal Model | Study Design | Treatment Regimen | Key Findings | Reference |

| Cat | Permanent Middle Cerebral Artery Occlusion (MCAO) | Intravenous infusion of this compound hydrochloride (10 mg/kg bolus followed by 5 mg/kg/h for 4 hours) initiated 5 minutes after MCAO. | Statistically significant reduction in total infarct volume compared to vehicle-treated controls. | (Palmer et al., 1993) - Note: Specific quantitative data from a peer-reviewed full-text article was not available in the provided search results. The data presented here is representative of findings mentioned in reviews. |

| Rat | Transient Middle Cerebral Artery Occlusion (MCAO) | Intraperitoneal administration of this compound at various doses prior to or following MCAO. | Dose-dependent reduction in cortical and striatal infarct volume. Improved neurological scores (e.g., Bederson scale, mNSS). | (Multiple sources, specific quantitative data from a single, comprehensive study is not available in the search results) |

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes a common method for inducing focal cerebral ischemia in rats to evaluate the efficacy of neuroprotective agents like this compound.

Clinical Evidence

A phase II clinical trial has assessed the safety, tolerability, and pharmacokinetics of this compound in patients with acute ischemic stroke.[1]

Study Design and Demographics

-

Design: Placebo-controlled, dose-escalating, parallel-group study.[1]

-

Participants: Patients with acute ischemic stroke within 12 hours of onset.[1]

-

Treatment Groups: Placebo or this compound hydrochloride at doses of 100 mg, 200 mg, 300 mg, 400 mg, 500 mg, or 600 mg twice daily (BID).[1]

-

Administration: Initially 2 intravenous infusions followed by 6 days of oral treatment. The protocol was later amended to 6 intravenous infusions over 3 days due to dysphagia in the initial oral dosing group.[1]

Quantitative Data from Clinical Trial (Dyker and Lees, 1999)

| Dosage Group | Number of Patients (Active/Placebo) | Maximum Tolerated Dose | Putative Neuroprotective Plasma Concentration Achieved | Key Adverse Events (Dose-Limiting) |

| 100 mg BID | 6/2 | - | No | - |

| 200 mg BID | 6/2 | - | Yes (250-600 ng/mL) | - |

| 300 mg BID | 6/2 | - | Yes | - |

| 400 mg BID | 6/2 | 400 mg BID | Yes | - |

| 500 mg BID | 6/2 | - | Yes | Agitation, confusion, ataxia (in some patients) |

| 600 mg BID | 6/2 | - | Yes | Drowsiness, dizziness, hallucinations (in some patients) |

Note: This study was not powered to demonstrate efficacy. Neurological and functional outcome data were collected but detailed quantitative results for these endpoints were not reported in the publication.

Clinical Trial Experimental Protocol

Discussion and Future Directions

The preclinical data for this compound are promising, demonstrating a clear neuroprotective effect in animal models of ischemic stroke. The dual mechanism of action, targeting both NMDA receptors and voltage-gated sodium channels, offers a potentially more robust approach to neuroprotection compared to agents with a single mechanism.

The phase II clinical trial established a maximum tolerated dose of 400 mg BID in acute stroke patients and confirmed that plasma concentrations associated with neuroprotection in animal models could be achieved. However, the lack of efficacy data from this or subsequent larger trials means that the clinical utility of this compound in ischemic stroke remains unproven.

Future research could focus on several key areas:

-

Combination Therapy: Investigating this compound in combination with thrombolytic or thrombectomy therapies to assess for synergistic effects.

-

Biomarker Stratification: Utilizing advanced imaging or molecular biomarkers to identify patient subpopulations most likely to benefit from this compound's mechanism of action.

-

Optimized Dosing and Delivery: Further exploring different dosing regimens and delivery methods to maximize brain penetration and therapeutic effect while minimizing side effects.

References

Remacemide's Sodium Channel Blocking Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remacemide, an anticonvulsant and neuroprotective agent, exerts its therapeutic effects through a dual mechanism of action, primarily as a low-affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor. However, a significant component of its pharmacological profile is its activity as a blocker of voltage-gated sodium channels. This technical guide provides an in-depth analysis of the sodium channel blocking properties of this compound and its active des-glycinated metabolite, ARL 12495AA. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of ion channel modulators.

Core Mechanism of Action: Inhibition of Sustained Repetitive Firing

The primary manifestation of this compound's sodium channel blocking activity is the limitation of sustained high-frequency repetitive firing (SRF) of neurons. This effect is crucial for its anticonvulsant properties, as it preferentially dampens the hyperexcitability characteristic of epileptic seizures while having a lesser effect on normal neuronal activity.

Electrophysiological studies on rat CA1 hippocampal neurons have demonstrated that both this compound and its active metabolite, ARL 12495AA, effectively limit SRF in a concentration-dependent manner. This inhibition of rapid firing is a hallmark of many clinically effective antiepileptic drugs that target voltage-gated sodium channels.[1]

Quantitative Analysis of Sodium Channel Blockade

While comprehensive data on the direct, state-dependent block of specific sodium channel isoforms by this compound is limited in publicly available literature, studies on its effects on neuronal excitability provide valuable quantitative insights.

| Compound | IC50 for SRF Limitation (in rat CA1 neurons) | Reference |

| This compound Hydrochloride | 66 µM | [1] |

| ARL 12495AA (metabolite) | 60 µM | [1] |

| (S)-ARL 12495 | 55 µM | [2] |

| (R)-ARL 12495 | 39 µM | [2] |

These IC50 values, representing the concentration required to inhibit 50% of sustained repetitive firing, indicate that both the parent drug and its metabolite are active in a therapeutically relevant micromolar range. Notably, the R-enantiomer of the metabolite appears to be slightly more potent than the S-enantiomer.

Effects on Action Potential Properties

The blockade of sodium channels by this compound and ARL 12495AA leads to distinct changes in the characteristics of individual action potentials. These modifications are consistent with the inhibition of sodium influx, which is the primary driver of the depolarizing phase of the action potential.

Observed effects include:

-

Reduction in Action Potential Amplitude: Both compounds cause a concentration-dependent decrease in the peak amplitude of the action potential.

-

Decreased Rate of Rise: The maximum rate of depolarization (dV/dt) of the action potential is significantly attenuated.

-

Increased Spike Duration: The duration of the action potential is prolonged.

-

Reduction of After-hyperpolarization: A decrease in the after-hyperpolarization that follows an action potential has also been noted.

These effects collectively contribute to the stabilization of neuronal membranes and the suppression of ectopic firing.

State-Dependent Blockade: A Key Feature

Like many other sodium channel blockers, this compound's action is likely to be state-dependent, meaning it has a higher affinity for certain conformational states of the sodium channel (open, inactivated) than for the resting state. This property is fundamental to the use-dependent nature of the block, where the inhibition becomes more pronounced with increased neuronal firing rates. While specific binding affinities (Kd) for this compound to different channel states have not been detailed in the available literature, its ability to limit sustained repetitive firing strongly implies a use-dependent mechanism.

The "Modulated Receptor Hypothesis" and the "Guarded Receptor Hypothesis" are two prominent models that explain the use-dependent block of sodium channels. The former postulates that the drug binds with different affinities to the resting, open, and inactivated states of the channel, while the latter suggests that the accessibility of the binding site is gated by the channel's conformational state.

Figure 1: Proposed state-dependent binding of this compound to voltage-gated sodium channels.

Experimental Protocols

The characterization of the sodium channel blocking properties of this compound and its analogs relies on established electrophysiological techniques, primarily the whole-cell patch-clamp method.

Whole-Cell Patch-Clamp for Sustained Repetitive Firing

This protocol is used to assess the effect of a compound on a neuron's ability to fire multiple action potentials in response to a prolonged stimulus.

-

Cell Preparation: Acutely dissociated neurons (e.g., from rat hippocampus) or cultured neurons are prepared for recording.

-

Recording Configuration: A whole-cell patch-clamp configuration is established to allow control of the cell's membrane potential and recording of its electrical activity.

-

Current Injection: Long-duration (e.g., 500 ms) depolarizing current pulses of increasing amplitude (e.g., 20-400 pA) are injected into the neuron to induce sustained repetitive firing.

-

Drug Application: The compound of interest (this compound or its metabolite) is applied to the bath solution at various concentrations.

-

Data Analysis: The number of action potentials fired during the depolarizing step is counted before and after drug application. The concentration-response curve is then plotted to determine the IC50 for the limitation of SRF.

Figure 2: Experimental workflow for assessing the effect of this compound on sustained repetitive firing.

Voltage-Clamp Protocols for Use- and Voltage-Dependence

To dissect the specific interactions of a drug with different states of the sodium channel, voltage-clamp protocols are employed. These allow for precise control of the membrane potential, enabling the isolation and study of sodium currents.

-

Tonic Block Assessment: To measure the block of channels in the resting state, cells are held at a hyperpolarized potential (e.g., -100 mV) where most channels are closed. Brief depolarizing pulses are applied at a low frequency (e.g., 0.1 Hz) to elicit sodium currents before and after drug application.

-

Use-Dependent Block Assessment: To evaluate the block of channels during repetitive activity, a train of depolarizing pulses at a higher frequency (e.g., 5-10 Hz) is applied. The progressive decrease in the sodium current amplitude during the pulse train in the presence of the drug indicates use-dependent block.

-

Voltage-Dependent Inactivation Assessment: To determine the drug's affinity for the inactivated state, the steady-state inactivation curve is measured. This involves holding the cell at various conditioning pre-pulse potentials to inactivate a fraction of the channels, followed by a test pulse to measure the remaining available current. A hyperpolarizing shift in the inactivation curve in the presence of the drug suggests preferential binding to the inactivated state.

Structure-Activity Relationship (SAR)

While a detailed SAR study specifically for the sodium channel blocking activity of a broad range of this compound analogs is not extensively documented, some inferences can be drawn from the available data.

-

Des-glycination: The removal of the glycine moiety from this compound to form ARL 12495AA results in a modest increase in potency for limiting SRF. This suggests that the core 1,2-diphenylethylamine structure is the primary pharmacophore for sodium channel interaction.

-

Stereochemistry: The (R)-enantiomer of ARL 12495AA exhibits slightly higher potency than the (S)-enantiomer, indicating that the stereochemical configuration at the chiral center influences the interaction with the sodium channel.

-

Phenylacetamides: A study on novel phenylacetamides structurally related to sodium channel blockers suggests that increased lipophilicity of the amine portion and the presence of a phenyl ring near the amine can enhance inhibitory potency. These general principles may also apply to the this compound scaffold.

Conclusion

This compound and its active metabolite, ARL 12495AA, are effective blockers of voltage-gated sodium channels, a property that contributes significantly to their anticonvulsant effects. Their ability to limit sustained repetitive firing in a concentration-dependent manner, coupled with their effects on action potential parameters, underscores their role as modulators of neuronal excitability. While further research is needed to fully elucidate the state-dependent binding kinetics and isoform selectivity of this compound, the existing data provide a solid foundation for understanding its mechanism of action and for the future development of novel sodium channel modulators. The use of detailed electrophysiological protocols, such as those outlined in this guide, will be instrumental in further characterizing the intricate interactions of this compound and its analogs with their molecular target.

References

The Discovery and Development of Remacemide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remacemide hydrochloride ((±)-2-amino-N-(1-methyl-1,2-diphenylethyl)acetamide hydrochloride) is a notable example of a rationally designed neuroprotective agent that progressed through extensive preclinical and clinical development. Initially identified for its anticonvulsant properties, its mechanism of action as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, along with the activity of its principal metabolite, positioned it as a candidate for a range of neurological disorders. This technical guide provides an in-depth chronicle of this compound's journey from discovery to its extensive clinical evaluation in epilepsy, Parkinson's disease, and Huntington's disease. It details the experimental methodologies employed in its preclinical assessment, summarizes the quantitative outcomes of its clinical trials, and elucidates its molecular mechanism of action through signaling pathway diagrams.

Discovery and Initial Synthesis

This compound was first synthesized and developed by Fisons Pharmaceuticals in the early 1990s. The core strategy behind its development was to create a neuroprotective agent with a better safety profile than existing high-affinity NMDA receptor antagonists, which were often associated with significant adverse effects.

Synthesis

While the precise, proprietary synthesis route for this compound hydrochloride remains largely undisclosed in publicly available literature, the general synthesis of related 2-amino-N-substituted acetamides can be inferred from established organic chemistry principles. A plausible synthetic approach would involve the amidation of a primary amine with a protected glycine derivative, followed by deprotection.

A general synthetic scheme would likely involve:

-

Formation of the core amine: Synthesis of the 1-methyl-1,2-diphenylethylamine backbone.

-

Coupling with a protected glycine: Reaction of the synthesized amine with an N-protected glycine derivative (e.g., N-Cbz-glycine) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

-

Deprotection: Removal of the protecting group (e.g., by hydrogenation if a Cbz group is used) to yield the primary amine of the glycine moiety.

-

Salt formation: Treatment with hydrochloric acid to form the hydrochloride salt, enhancing stability and solubility.

Preclinical Development

The initial preclinical evaluation of this compound was conducted through the Anticonvulsant Screening Program (ASP), sponsored by the U.S. National Institutes of Health (NIH), which utilized a battery of standardized tests to identify and characterize potential antiepileptic drugs.[1]

Anticonvulsant Screening

This compound's anticonvulsant activity was primarily identified and characterized using two key in vivo models: the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.

The MES test is a preclinical model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[2][3]

-

Animal Model: Male CF-1 mice or Sprague-Dawley rats.

-

Apparatus: An electroconvulsiometer with corneal electrodes.

-

Procedure:

-

Animals are administered the test compound (this compound) or vehicle at various doses and at different time points before the test to determine the time of peak effect.

-

A topical anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas.

-

A 60 Hz alternating current (50 mA for mice, 150 mA for rats) is delivered for 0.2 seconds via the corneal electrodes.

-

The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

-

-

Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

The scPTZ test is a model for clonic seizures, which are akin to human myoclonic and absence seizures, and it evaluates a compound's ability to elevate the seizure threshold.[4][5]

-

Animal Model: Male CF-1 mice.

-

Procedure:

-

Animals are pre-treated with the test compound or vehicle.

-

At the time of peak effect, a convulsant dose of pentylenetetrazol (typically 85 mg/kg for CF-1 mice) is injected subcutaneously.

-

Animals are observed for 30 minutes for the presence of a clonic seizure, characterized by at least 5 seconds of clonus.

-

-

Data Analysis: The ED50 is determined as the dose that prevents clonic seizures in 50% of the animals.

Preclinical Efficacy and Neuroprotection

This compound demonstrated efficacy in the MES test, indicating its potential utility against generalized tonic-clonic seizures. It was found to be less effective against seizures induced by pentylenetetrazol. Studies on the stereoisomers of this compound revealed that the (-) enantiomer was more potent than the racemate and the (+) enantiomer in the MES test.

Further preclinical studies established the neuroprotective properties of this compound and its active desglycinyl metabolite. This metabolite was found to be more potent than the parent compound in displacing [3H]MK-801 binding, suggesting a stronger interaction with the NMDA receptor ion channel.

Mechanism of Action

This compound and its primary active metabolite, desglycinyl-remacemide, exert their effects primarily through the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.

NMDA Receptor Antagonism

This compound is classified as a low-affinity, non-competitive antagonist of the NMDA receptor. This means it blocks the ion channel of the receptor without competing with the binding of the neurotransmitters glutamate and glycine. The active metabolite, desglycinyl-remacemide, has a higher affinity for the NMDA receptor channel. This low-affinity characteristic is thought to contribute to this compound's favorable safety profile compared to high-affinity NMDA antagonists like MK-801, which are associated with significant psychotomimetic side effects.

Signaling Pathways

The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with depolarization of the postsynaptic membrane to relieve the magnesium block, opens the ion channel, leading to an influx of Ca2+. This calcium influx triggers a cascade of downstream signaling events. This compound and its metabolite, by blocking this channel, inhibit these downstream effects.

Clinical Development

This compound underwent extensive clinical investigation as an adjunctive therapy for epilepsy and as a potential treatment for Parkinson's disease and Huntington's disease.

Epilepsy

Several randomized, double-blind, placebo-controlled trials evaluated the efficacy and safety of this compound as an add-on therapy for patients with refractory epilepsy.

-

Trial Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group studies. Patients with refractory partial seizures, already receiving up to three other antiepileptic drugs, were enrolled.

-

Dosage Regimens: Doses ranging from 300 mg/day to 1200 mg/day were investigated, administered in either twice-daily (B.I.D.) or four-times-daily (Q.I.D.) regimens.

-

Primary Efficacy Endpoint: The primary outcome was typically the percentage of patients achieving a 50% or greater reduction in seizure frequency from baseline (responders).

| Study (Dosage) | N | Responder Rate (this compound) | Responder Rate (Placebo) | P-value | Common Adverse Events |

| Add-on, B.I.D. (800 mg/day) | 262 | 30% (18/60) | 15% (9/60) | 0.049 | Dizziness, gastrointestinal issues |

| Add-on, Q.I.D. (1200 mg/day) | 252 | 23% | 7% | 0.016 | Dizziness, abnormal gait, somnolence, diplopia, fatigue |

| Cross-over (600 mg/day) | 28 | 30% | 9% | - | Well tolerated |

Parkinson's Disease

The rationale for investigating this compound in Parkinson's disease stemmed from the hypothesis that glutamatergic overactivity contributes to motor symptoms and excitotoxic neuronal death.

-

Trial Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study was conducted in patients with motor fluctuations treated with levodopa.

-

Dosage: Doses up to 600 mg/day were evaluated.

-

Primary Endpoints: The primary objective was to assess safety and tolerability. Efficacy was evaluated using the Unified Parkinson's Disease Rating Scale (UPDRS).

| Treatment Group | Change in Motor UPDRS Score from Baseline | Key Adverse Events |

| Placebo | Worsening | - |

| This compound (150 mg/day) | Improvement | Dizziness, Nausea |

| This compound (300 mg/day) | Improvement | Dizziness, Nausea |

Note: While trends toward improvement in motor UPDRS scores were observed at 150 mg/day and 300 mg/day, these changes were not statistically significant in the initial short-term study. This compound was found to be safe and well-tolerated as an adjunct to dopaminergic therapy.

Huntington's Disease

The neuroprotective potential of this compound made it a candidate for slowing the progression of Huntington's disease, a neurodegenerative disorder with a significant excitotoxic component.

-

Trial Design: A randomized, double-blind, placebo-controlled tolerability study was conducted in ambulatory patients with Huntington's disease. A larger, long-term study also evaluated this compound in combination with Coenzyme Q10.

-

Dosage: Dosages of 200 mg/day and 600 mg/day were used.

-

Primary Endpoints: The primary outcome of the initial study was the proportion of subjects able to complete the study. Efficacy was assessed using the Unified Huntington's Disease Rating Scale (UHDRS).

In a short-term study, this compound was generally well-tolerated. A trend toward improvement in chorea was observed at a dosage of 200 mg/day. However, a larger, 30-month study (CARE-HD) found that neither this compound nor Coenzyme Q10 significantly slowed the decline in total functional capacity in patients with early Huntington's disease.

Pharmacokinetics

This compound is orally bioavailable and is metabolized in the liver. Its primary metabolite, desglycinyl-remacemide, is also pharmacologically active and has a longer half-life than the parent compound. The pharmacokinetics of this compound can be influenced by co-administration with enzyme-inducing antiepileptic drugs like carbamazepine and phenytoin, which can lower its plasma concentrations.

Conclusion and Future Perspectives

The development of this compound represents a significant effort in the pursuit of a safe and effective neuroprotective agent. Its journey from a compound identified in broad anticonvulsant screens to a well-characterized NMDA receptor antagonist tested in multiple neurological disorders highlights a systematic approach to drug development. While it demonstrated a good safety profile and some evidence of efficacy, particularly as an adjunctive therapy in epilepsy, it did not ultimately achieve regulatory approval, and its development appears to have been discontinued.

The story of this compound provides valuable lessons for the development of future neuroprotective drugs. The concept of a low-affinity NMDA receptor antagonist remains a compelling strategy to mitigate excitotoxicity while avoiding the adverse effects of more potent blockers. Further research into compounds with similar mechanisms of action, potentially with improved pharmacokinetic profiles or greater efficacy of the active metabolites, may yet yield a successful therapeutic agent for a range of challenging neurological conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 5. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Remacemide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remacemide hydrochloride ((+/-)-2-amino-N-(1-methyl-1,2-diphenylethyl)-acetamide hydrochloride) is an anticonvulsant agent that has been investigated for the treatment of epilepsy and other neurological disorders. It functions as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. A key feature of this compound's profile is its extensive in vivo metabolism, leading to the formation of several pharmacologically active and inactive metabolites. Understanding the pharmacokinetic and metabolic pathways of this compound is crucial for its development and clinical application, providing insights into its efficacy, safety, and potential for drug-drug interactions. This guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its metabolic pathways and experimental workflows.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in various species, including rats, dogs, and humans. The drug generally exhibits dose-proportional pharmacokinetics.[1] A significant aspect of its pharmacokinetics is the formation of a principal active metabolite, a desglycinyl derivative known as FPL 12495 AR, which is more potent than the parent compound.[2][3]

Pharmacokinetic Parameters in Humans

Pharmacokinetic studies in healthy male volunteers have provided key insights into the disposition of this compound and its active metabolite. The co-administration of enzyme-inducing drugs, such as phenobarbitone, can significantly alter the pharmacokinetics of both this compound and its desglycinyl metabolite.

| Parameter | This compound (Alone) | This compound (with Phenobarbitone) | Desglycinyl Metabolite (from this compound Alone) | Desglycinyl Metabolite (from this compound with Phenobarbitone) |

| Half-life (t½) | 3.29 ± 0.68 h | 2.69 ± 0.33 h | 14.72 ± 2.82 h | 9.61 ± 5.51 h |

| Apparent Clearance (CL/F) | 1.25 ± 0.32 L/h/kg | 2.09 ± 0.53 L/h/kg | Not Reported | Not Reported |

| Area Under the Curve (AUC) | Not Reported | Not Reported | 1532 ± 258 ng·h/mL | 533 ± 281 ng·h/mL |

Data from a study in healthy male volunteers. Values are presented as mean ± standard deviation.

Pharmacokinetics in Animal Models

While specific quantitative data from full-text articles remains elusive in publicly available literature, studies in Sprague-Dawley rats and beagle dogs have been conducted to establish the pharmacokinetic profile of this compound.[2][4] These studies are essential for preclinical development and for understanding interspecies differences in drug metabolism and disposition.

(Note: Specific Cmax, Tmax, and AUC values for rats and dogs were not available in the reviewed literature.)

Metabolism

This compound undergoes extensive metabolism in vivo, primarily through pathways involving cytochrome P450 (CYP) enzymes and glucuronidation. In vitro studies using human liver microsomes have implicated CYP3A4 and CYP2C19 in its metabolism. The metabolic transformation of this compound results in a variety of metabolites, some of which possess pharmacological activity.

Key Metabolic Pathways

The metabolism of this compound is characterized by several key transformations:

-

Desglycination: The primary metabolic pathway involves the removal of the glycine moiety to form the active metabolite, FPL 12495.

-

Hydroxylation: The desglycinated metabolite can undergo further hydroxylation to form p-hydroxy-desglycinates (FPL 14331 and FPL 14465) and N-hydroxy-desglycinate (FPL 15053).

-

Other Pathways: A total of nine metabolites have been identified in human and dog urine, indicating a complex metabolic profile that also includes other oxidative and conjugative pathways.

Metabolic pathway of this compound.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats (General Protocol)

This protocol outlines a typical experimental design for an oral pharmacokinetic study of this compound in rats.

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

-

Dosing: this compound is administered orally via gavage. The vehicle is typically an aqueous solution.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) via a cannulated vessel (e.g., jugular vein) or retro-orbital plexus.

-

Sample Processing: Blood samples are collected in heparinized tubes and centrifuged to separate plasma. The plasma is then stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound and its metabolites are determined using a validated HPLC-UV method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis.

Workflow of an in vivo pharmacokinetic study.

Bioanalytical Method for this compound and Desglycinyl Metabolite in Plasma

This section provides a detailed protocol for the quantitative analysis of this compound and its desglycinyl metabolite in plasma using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Objective: To extract this compound and its desglycinyl metabolite from plasma and remove interfering substances.

-

Materials:

-

C18 SPE cartridges

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Appropriate buffer (e.g., phosphate buffer)

-

-

Procedure:

-

Conditioning: Condition the C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load 1 mL of plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of a weak organic solvent/water mixture to remove polar impurities.

-

Elution: Elute this compound and its metabolite with 1 mL of methanol or another suitable organic solvent.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a small volume (e.g., 200 µL) of the HPLC mobile phase.

-

2. HPLC-UV Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient program should be optimized to achieve good separation of the analytes from each other and from endogenous plasma components.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 20-50 µL.

-

Detection: UV detection at a wavelength of approximately 210 nm.

-

Temperature: Ambient or controlled (e.g., 30°C).

-

3. Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). The validation should assess the following parameters:

-

Selectivity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the plasma.

-

Accuracy: The closeness of the measured concentration to the true concentration.

-

Precision: The degree of scatter between a series of measurements.

-

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

-

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.

-

Stability: The stability of the analytes in plasma under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

Conclusion

The in vivo pharmacokinetics of this compound are complex, characterized by extensive metabolism to a number of compounds, including a pharmacologically active desglycinyl metabolite. The primary routes of metabolism involve cytochrome P450 enzymes and glucuronidation, which can be influenced by co-administered drugs that induce or inhibit these pathways. This technical guide provides a foundational understanding of the pharmacokinetic and metabolic profile of this compound, which is essential for researchers and drug development professionals working with this compound. The provided experimental protocols and workflows offer a practical starting point for conducting in vivo studies and bioanalytical method development. Further research to obtain more detailed quantitative pharmacokinetic data in animal models and to fully elucidate the structures and activities of all metabolites would provide a more complete picture of this compound's disposition in vivo.

References

- 1. In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Disposition and pharmacokinetics of this compound hydrochloride in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: current status and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological profile of the metabolites and potential metabolites of the anticonvulsant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Remacemide's Attenuation of Glutamate-Mediated Neurotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate, the primary excitatory neurotransmitter in the central nervous system, can become neurotoxic when present in excessive concentrations, a phenomenon known as excitotoxicity. This process is implicated in the pathophysiology of numerous neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Remacemide, a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, and its more potent active desglycinyl metabolite, have demonstrated significant neuroprotective effects against glutamate-mediated neurotoxicity. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its efficacy, detailed experimental protocols for assessing its neuroprotective properties, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to Glutamate Excitotoxicity

Under normal physiological conditions, glutamate binding to its receptors, including the NMDA receptor, mediates excitatory synaptic transmission. However, excessive or prolonged activation of these receptors leads to a massive influx of calcium ions (Ca²⁺) into the neuron. This Ca²⁺ overload triggers a cascade of detrimental downstream events, including the activation of catabolic enzymes, mitochondrial dysfunction, and the generation of reactive oxygen species, ultimately leading to neuronal cell death through necrosis or apoptosis.

This compound and its Active Metabolite: Mechanism of Action

This compound hydrochloride acts as a use-dependent, non-competitive antagonist at the ion channel of the NMDA receptor.[1] It exhibits a low affinity for the receptor, which is thought to contribute to its favorable side-effect profile compared to high-affinity NMDA receptor antagonists.[2] A significant portion of this compound's neuroprotective activity is attributed to its principal active metabolite, the desglycinyl derivative FPL 12495 (also referred to as AR-R 12495 AR).[1][3] This metabolite demonstrates a moderate affinity for the NMDA receptor and is approximately 150-fold more potent than the parent compound in displacing [3H]MK-801 from the NMDA receptor channel.[2] The mechanism of action involves blocking the influx of Ca²⁺ through the NMDA receptor channel, thereby directly counteracting the initial trigger of the excitotoxic cascade. Additionally, this compound and its metabolite have been shown to interact with voltage-dependent sodium channels, which may also contribute to their neuroprotective and anticonvulsant properties.

Quantitative Efficacy Data

The following tables summarize the quantitative data on the efficacy of this compound and its active desglycinyl metabolite in various experimental models of glutamate-mediated neurotoxicity.

| Compound | Assay | Preparation | IC50 / Ki | Reference |

| This compound | [3H]MK-801 Displacement | Rat Synaptic Membranes | ~150-fold less potent than FPL 12495 | |

| Desglycinyl Metabolite (FPL 12495) | [3H]MK-801 Displacement | Rat Synaptic Membranes | Moderate Affinity (significantly more potent than this compound) | |

| Desglycinyl Metabolite (FPL 12495AA) | NMDA-induced Depolarization | Mouse Cortical Wedges | 43 µM | Not Applicable |

| Desglycinyl Metabolite (FPL 12495AA) | Spontaneous Depolarization | Mouse Cortical Wedges | 102 µM | Not Applicable |

| Desglycinyl Metabolite (FPL 12495AA) | Spontaneous Afterpotentials | Mouse Cortical Wedges | 50 µM | Not Applicable |

| Compound | Model | Endpoint | Efficacy | Reference |

| Desglycinyl Metabolite (DGR) | NMDA-induced Neurotoxicity in Primary Rat Cortical Neurons | Neuronal Cell Death | Concentration-dependent blockade (5-20 µM) | |

| Desglycinyl Metabolite (DGR) | NMDA-induced Neurotoxicity in Primary Rat Cortical Neurons | Intracellular Ca²⁺ Increase | Reduction by up to 70% (5-20 µM) | |

| Desglycinyl Metabolite (DGR) | NMDA-induced Neurotoxicity in Primary Rat Cortical Neurons | Loss of Membrane-associated PKC Activity | Prevention (5-20 µM) | |

| This compound | Perforant Pathway Stimulation-induced Status Epilepticus in Rats | Pyramidal Cell Damage (CA1 & CA3) | Significant reduction with pre-treatment (3 x 25 mg/kg/day) | Not Applicable |

| This compound | Perforant Pathway Stimulation-induced Status Epilepticus in Rats | Extrahippocampal Neuronal Damage | Milder damage with pre-treatment (3 x 25 mg/kg/day) | Not Applicable |

Experimental Protocols

In Vitro Neuroprotection Assay in Primary Cortical Neurons

This protocol describes a method to assess the neuroprotective effects of this compound and its metabolites against glutamate-induced excitotoxicity in primary neuronal cultures.

4.1.1. Primary Cortical Neuron Culture

-

Tissue Preparation: Dissect cortical tissue from embryonic day 18 (E18) Sprague-Dawley rat fetuses in ice-cold Hanks' Balanced Salt Solution (HBSS).

-

Dissociation: Mince the tissue and incubate in a dissociation solution containing papain and DNase I at 37°C for 20-30 minutes. Gently triturate the tissue to obtain a single-cell suspension.

-

Plating: Plate the dissociated neurons onto poly-D-lysine-coated 96-well plates at a density of 1 x 10⁵ cells/well.

-

Culture Maintenance: Maintain the cultures in a humidified incubator at 37°C and 5% CO₂ in Neurobasal medium supplemented with B27 and GlutaMAX. Allow the neurons to mature for 10-12 days in vitro before initiating the experiment.

4.1.2. Induction of Excitotoxicity and Treatment

-

On the day of the experiment, replace the culture medium with a defined salt solution.

-

Expose the mature cortical cultures to 100 µM N-methyl-D-aspartate (NMDA) for 15 minutes to induce excitotoxicity.

-

To test for neuroprotection, add the desglycinyl metabolite of this compound (DGR) at concentrations ranging from 5-20 µM to the cultures during the 15-minute NMDA exposure. This compound can be tested at concentrations of 10-100 µM.

4.1.3. Assessment of Neuronal Viability

-

Lactate Dehydrogenase (LDH) Assay: 24 hours after NMDA exposure, collect the culture supernatant. Quantify the amount of LDH released from damaged neurons using a commercially available LDH cytotoxicity assay kit. The magnitude of LDH efflux correlates linearly with the number of damaged neurons.

-